molecular formula C16H15ClN2O3S B10976565 4-{[(2-chlorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide

4-{[(2-chlorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide

Cat. No.: B10976565
M. Wt: 350.8 g/mol
InChI Key: ULZXUBOHNUJRAJ-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzenesulfonamido)-N-cyclopropylbenzamide is a synthetic organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The compound’s structure features a chlorobenzenesulfonamide moiety attached to a cyclopropylbenzamide group, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzenesulfonamido)-N-cyclopropylbenzamide typically involves multiple steps, starting with the preparation of the chlorobenzenesulfonamide intermediate. This intermediate is then reacted with a cyclopropylbenzamide derivative under specific conditions to yield the final product .

  • Preparation of Chlorobenzenesulfonamide Intermediate

      Reagents: 2-chlorobenzenesulfonyl chloride, ammonia or an amine.

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, at low temperatures (0-5°C) to control the exothermic reaction.

  • Coupling with Cyclopropylbenzamide

      Reagents: Cyclopropylbenzamide, base (e.g., triethylamine), coupling agent (e.g., EDCI or DCC).

      Conditions: The reaction is typically performed in an organic solvent like DMF or DMSO, at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods

Industrial production of 4-(2-chlorobenzenesulfonamido)-N-cyclopropylbenzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorobenzenesulfonamido)-N-cyclopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in dry solvents like ether or THF, under inert atmosphere.

    Substitution: Nucleophiles (amines, thiols), base (e.g., NaOH or KOH); reactions are conducted in polar solvents like ethanol or water, at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzenesulfonamido)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibition of carbonic anhydrase IX (CA IX) is achieved through binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

4-(2-Chlorobenzenesulfonamido)-N-cyclopropylbenzamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of 4-(2-chlorobenzenesulfonamido)-N-cyclopropylbenzamide lies in its cyclopropylbenzamide moiety, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)sulfonylamino]-N-cyclopropylbenzamide

InChI

InChI=1S/C16H15ClN2O3S/c17-14-3-1-2-4-15(14)23(21,22)19-13-7-5-11(6-8-13)16(20)18-12-9-10-12/h1-8,12,19H,9-10H2,(H,18,20)

InChI Key

ULZXUBOHNUJRAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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